molecular formula C16H27BO2S B1387860 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 883742-29-8

2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1387860
CAS No.: 883742-29-8
M. Wt: 294.3 g/mol
InChI Key: QEFQFMZHWUCJOA-UHFFFAOYSA-N
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Description

2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in the field of materials science. This compound features a thiophene ring substituted with a hexyl group and a boronate ester group, making it a valuable building block for the synthesis of conjugated polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Bromination of 4-Hexylthiophene: The starting material, 4-hexylthiophene, is brominated using N-bromosuccinimide (NBS) to yield 2-bromo-4-hexylthiophene.

    Lithiation and Borylation: The brominated product is then subjected to lithiation using n-butyllithium (n-BuLi) followed by reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired boronate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or conjugated systems.

    Oxidation and Reduction: While less common, the thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the hexyl chain.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used in Suzuki-Miyaura coupling.

    Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed to facilitate the coupling reactions.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.

Major Products:

    Biaryl Compounds: The primary products of Suzuki-Miyaura coupling are biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

Chemistry:

    Conjugated Polymers: This compound is a key monomer in the synthesis of conjugated polymers used in organic photovoltaics and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

    Drug Development: The biaryl structures formed from this compound are crucial in the development of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.

Industry:

    Materials Science: It is used in the production of advanced materials such as organic semiconductors and conductive polymers.

Mechanism of Action

The primary mechanism of action for 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronate ester group facilitates the formation of a palladium complex, which undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. This process is highly efficient and selective, making it a cornerstone in modern organic synthesis.

Comparison with Similar Compounds

    2-(4-Hexylthiophen-2-yl)boronic Acid: Similar in structure but lacks the dioxaborolane group, making it less stable and less versatile in coupling reactions.

    4-Hexylthiophene: The parent thiophene compound without the boronate ester group, used in different contexts such as direct polymerization.

Uniqueness: 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and efficiency in forming biaryl compounds through Suzuki-Miyaura coupling. Its unique combination of a thiophene ring and a boronate ester group makes it a highly valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

Properties

IUPAC Name

2-(4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-14(20-12-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQFMZHWUCJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659839
Record name 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883742-29-8
Record name 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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